molecular formula C11H11BrO2 B1425503 5-Methoxyl-8-bromo-2-tetralone CAS No. 361432-52-2

5-Methoxyl-8-bromo-2-tetralone

Cat. No.: B1425503
CAS No.: 361432-52-2
M. Wt: 255.11 g/mol
InChI Key: DZFRKXLZZQPQQW-UHFFFAOYSA-N
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Description

5-Methoxyl-8-bromo-2-tetralone is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

There are several methods for synthesizing 5-methoxy-2-tetralone, a similar compound to this compound. One method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride under the condition of a catalyst solvent . Another method uses sodium metals to reduce 1,6-dimethoxy benzene in an alcohol medium and an ammonia medium at a temperature of between 15 and 35 DEG C .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.11 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Natural and Non-Natural Products

5-Methoxyl-8-bromo-2-tetralone plays a crucial role in the synthesis of a broad range of natural and non-natural products. It's especially notable for its application in the synthesis of ARQ-501, a significant metabolite found in human blood. Furthermore, this compound is utilized in creating substances aimed at studying dopamine and serotonin receptors, underscoring its importance in neurological research and potential therapeutic applications (Cabrera & Banerjee, 2010).

Efficient and Concise Synthesis Methods

Research has focused on developing efficient and concise synthesis methods for 8-Methoxy-1-tetralone, closely related to this compound. These methods involve sequential palladium-mediated cross-coupling reactions, catalytic hydrogenation, and intramolecular acylation, highlighting the adaptability and potential for high-yield production of this compound class (Castillo-Rangel et al., 2016).

Isopropylation for Bioactive Compound Synthesis

The isopropylation of 6-Methoxy-1-tetralone, closely related to this compound, has been explored as a route to synthesize bioactive phenolic diterpenes such as Totarol and Sempervirol. These compounds exhibit antimicrobial and anthelmintic activities, showcasing the potential of this compound derivatives in medical and pharmaceutical applications (Banerjee et al., 2019).

Future Directions

The future directions of 5-Methoxyl-8-bromo-2-tetralone are not specified in the search results. It’s used for pharmaceutical testing , suggesting it may have potential applications in drug development or other areas of pharmaceutical research.

Properties

IUPAC Name

8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRKXLZZQPQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)CC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721833
Record name 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361432-52-2
Record name 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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